molecular formula C19H32N2O3 B4283509 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol

2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol

Cat. No. B4283509
M. Wt: 336.5 g/mol
InChI Key: CPHGNEUDHVTXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol, also known as A-317491, is a chemical compound that has been studied extensively for its potential therapeutic applications in various medical conditions.

Mechanism of Action

2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol is a selective antagonist of the P2X3 and P2X2/3 receptors, which are involved in pain signaling. By blocking these receptors, 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol can reduce pain and inflammation.
Biochemical and Physiological Effects:
2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol has been shown to reduce pain and inflammation in animal models of chronic pain and neuropathic pain. It has also been demonstrated to reduce tumor growth in animal models of cancer. 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol has been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol is its selective antagonism of P2X3 and P2X2/3 receptors, which allows for targeted pain relief without affecting other physiological processes. However, one limitation is that 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol has not been extensively studied in humans, and its efficacy and safety in humans are not yet fully understood.

Future Directions

Future research on 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol could focus on its potential use as a treatment for various medical conditions, including chronic pain, inflammation, and cancer. Further studies could also investigate the safety and efficacy of 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol in humans, as well as potential drug interactions and side effects. Additionally, research could explore the potential of 2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol as a tool for investigating the role of P2X3 and P2X2/3 receptors in pain signaling and other physiological processes.

Scientific Research Applications

2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isobutyl-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various medical conditions, including chronic pain, inflammation, and neuropathic pain. It has also been investigated for its potential use as a treatment for cancer, epilepsy, and Parkinson's disease.

properties

IUPAC Name

2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-16(2)13-21-8-7-20(15-18(21)6-9-22)14-17-4-3-5-19(12-17)24-11-10-23/h3-5,12,16,18,22-23H,6-11,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHGNEUDHVTXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1CCO)CC2=CC(=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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